molecular formula C14H13N5O B8728107 4-(benzyloxy)-2-(1H-pyrazol-1-yl)pyrimidin-5-amine

4-(benzyloxy)-2-(1H-pyrazol-1-yl)pyrimidin-5-amine

Cat. No. B8728107
M. Wt: 267.29 g/mol
InChI Key: FOFIAHLGQPLPFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(benzyloxy)-2-(1H-pyrazol-1-yl)pyrimidin-5-amine is a useful research compound. Its molecular formula is C14H13N5O and its molecular weight is 267.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(benzyloxy)-2-(1H-pyrazol-1-yl)pyrimidin-5-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(benzyloxy)-2-(1H-pyrazol-1-yl)pyrimidin-5-amine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

4-(benzyloxy)-2-(1H-pyrazol-1-yl)pyrimidin-5-amine

Molecular Formula

C14H13N5O

Molecular Weight

267.29 g/mol

IUPAC Name

4-phenylmethoxy-2-pyrazol-1-ylpyrimidin-5-amine

InChI

InChI=1S/C14H13N5O/c15-12-9-16-14(19-8-4-7-17-19)18-13(12)20-10-11-5-2-1-3-6-11/h1-9H,10,15H2

InChI Key

FOFIAHLGQPLPFB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=NC(=NC=C2N)N3C=CC=N3

Origin of Product

United States

Synthesis routes and methods

Procedure details

4-(benzyloxy)-2-(1H-pyrazol-1-yl)pyrimidine-5-carboxylic acid, 2-e, (200 mg, 0.68 mmol) was dissolved in THF (20 ml) and treated with Et3N (204 mg, 2.02 mmol) and DPPA (204 mg, 0.74 mmol). The mixture was heated at 66° C. for 12 hours. Then water was added and the resulting mixture was continued to stir at reflux for 2 h. After that the mixture was concentrated under vacuum. The residue was diluted with aq. K2CO3 followed by extraction with ethyl acetate. The organic layer was dried over sodium sulfate and concentrated under vacuum. The residue was purified on silica gel column with the eluent of dichloromethane/methanol=50/1 (Rf=0.7) to provide compound 2-f (72 mg, 40%).
Quantity
0 (± 1) mol
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reactant
Reaction Step One
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200 mg
Type
reactant
Reaction Step One
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Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
204 mg
Type
reactant
Reaction Step Two
Name
Quantity
204 mg
Type
reactant
Reaction Step Two
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Quantity
0 (± 1) mol
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reactant
Reaction Step Three
Yield
40%

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